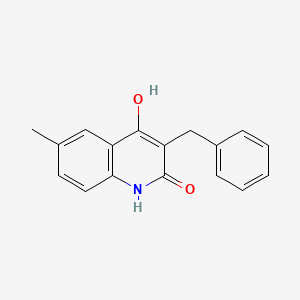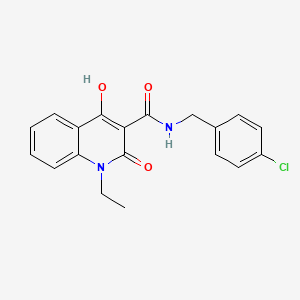
N-(4-chlorobenzyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a synthetic compound that belongs to the quinolone family. It is commonly known as CB-1, which is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). CB-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
CB-1 exerts its pharmacological effects by inhibiting N-(4-chlorobenzyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, which is involved in DNA repair. By inhibiting N-(4-chlorobenzyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, CB-1 enhances the efficacy of chemotherapy and radiation therapy in cancer cells. In addition, CB-1 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. CB-1 has also been shown to have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
CB-1 has been shown to have a wide range of biochemical and physiological effects. In cancer cells, CB-1 enhances the efficacy of chemotherapy and radiation therapy by inhibiting N-(4-chlorobenzyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. CB-1 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, CB-1 has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of CB-1 is its ability to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. CB-1 has also been shown to have anti-inflammatory effects and potential neuroprotective effects. However, one of the limitations of CB-1 is its potential toxicity, which can limit its clinical application.
Future Directions
There are several future directions for research on CB-1. One potential direction is to explore the potential of CB-1 as a therapeutic agent in combination with other drugs for the treatment of cancer. Another direction is to investigate the potential of CB-1 as a neuroprotective agent in the treatment of neurodegenerative disorders. In addition, further studies are needed to evaluate the safety and toxicity of CB-1 in preclinical and clinical settings.
Synthesis Methods
The synthesis of CB-1 involves the reaction of 4-chlorobenzylamine with ethyl 2-oxo-1,2-dihydro-3-quinolinecarboxylate in the presence of a catalyst. The resulting intermediate is then hydrolyzed to obtain CB-1 in its final form. The synthesis process is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
CB-1 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, CB-1 has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting N-(4-chlorobenzyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, which is involved in DNA repair. CB-1 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, CB-1 has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-22-15-6-4-3-5-14(15)17(23)16(19(22)25)18(24)21-11-12-7-9-13(20)10-8-12/h3-10,23H,2,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGCCQHTLOGWCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-1-ethyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

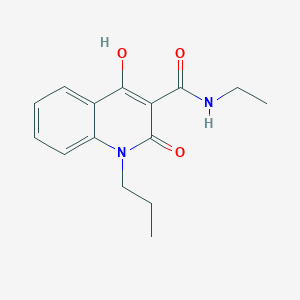
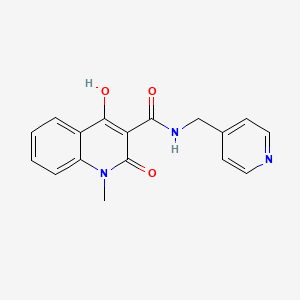
![4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913566.png)
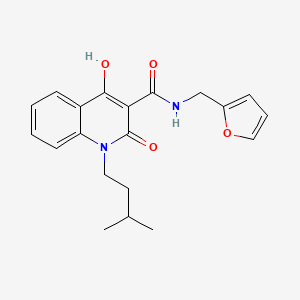
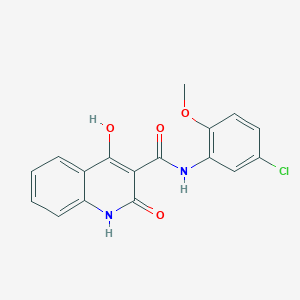
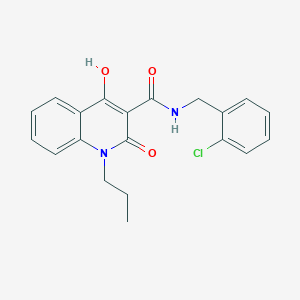
![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913596.png)
![2-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4(1H)-one](/img/structure/B5913598.png)
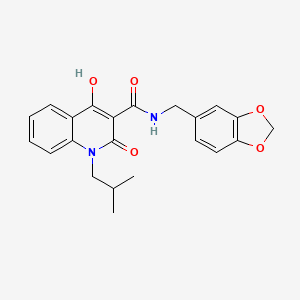
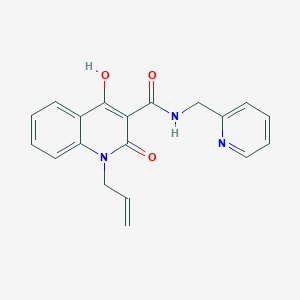


![2-[4-(2-cyano-3-ethoxy-1-hydroxy-3-oxo-1-propen-1-yl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5913629.png)
